(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The compound also contains a chlorine atom and a tetrahydronaphthalene structure, which is a hydrogenated form of naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-1,2,3,4-tetrahydronaphthalene.
Azidation: The introduction of the azido group can be achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), through nucleophilic substitution reactions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Reduction: Formation of (1R)-1-amino-7-chloro-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of (1R)-1-azido-7-hydroxy-1,2,3,4-tetrahydronaphthalene.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, the azido group can interact with biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of target proteins or enzymes, resulting in various biological effects. The chlorine atom may also contribute to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Azido-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(1R)-1-Azido-7-bromo-1,2,3,4-tetrahydronaphthalene: Contains a bromine atom instead of chlorine, which may alter its chemical properties and reactivity.
(1R)-1-Azido-7-fluoro-1,2,3,4-tetrahydronaphthalene: Contains a fluorine atom, which can significantly impact its biological activity and stability.
Uniqueness
(1R)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both the azido and chlorine groups. The combination of these functional groups provides a distinct reactivity profile, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
(1R)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQRYMEFPSGCY-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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